molecular formula C16H15N5O B12770224 5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- CAS No. 121638-66-2

5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy-

Cat. No.: B12770224
CAS No.: 121638-66-2
M. Wt: 293.32 g/mol
InChI Key: RGWLZBMRIVYNHV-UHFFFAOYSA-N
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Description

5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- is a heterocyclic compound that features a pyridazinoindole core structure with a pyrazolyl and methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- typically involves the formation of the pyridazinoindole core followed by the introduction of the pyrazolyl and methoxy groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- is unique due to its specific combination of a pyridazinoindole core with pyrazolyl and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

121638-66-2

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-8-methoxy-5H-pyridazino[4,5-b]indole

InChI

InChI=1S/C16H15N5O/c1-9-6-10(2)21(20-9)16-15-13(8-17-19-16)12-7-11(22-3)4-5-14(12)18-15/h4-8,18H,1-3H3

InChI Key

RGWLZBMRIVYNHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C3C(=CN=N2)C4=C(N3)C=CC(=C4)OC)C

Origin of Product

United States

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